N-benzylpiperidin-3-amine
CAS No.: 396730-17-9
Cat. No.: VC4226709
Molecular Formula: C12H18N2
Molecular Weight: 190.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396730-17-9 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 |
| IUPAC Name | N-benzylpiperidin-3-amine |
| Standard InChI | InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2 |
| Standard InChI Key | ONMQJOUYBLBFBI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzylpiperidin-3-amine (C₁₂H₁₈N₂) consists of a six-membered piperidine ring with a benzyl group (-CH₂C₆H₅) at the nitrogen atom (position 1) and a primary amine (-NH₂) at position 3. The dihydrochloride salt (C₁₂H₂₀Cl₂N₂) forms via protonation of the amine groups, increasing polarity and aqueous solubility.
Key Physicochemical Properties:
| Property | Value (Free Base) | Value (Dihydrochloride) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₂₀Cl₂N₂ |
| Molecular Weight (g/mol) | 190.29 | 274.20 |
| Solubility in Water | Low | High |
| Melting Point | Not Reported | 240–245°C (dec.) |
The free base exhibits limited water solubility, necessitating salt formation for in vitro and in vivo studies. The dihydrochloride salt’s crystalline structure enhances stability, making it preferable for pharmaceutical formulations .
Synthesis and Production Methods
Laboratory-Scale Synthesis
N-Benzylpiperidin-3-amine is typically synthesized via reductive amination of N-benzylpiperidin-3-one. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serves as the reducing agent, yielding the amine intermediate. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt.
Representative Reaction Pathway:
Industrial Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors and automated systems optimize yield (≥85%) and purity (≥98%). Raw materials like piperidine and benzyl chloride are reacted under controlled pH and temperature, followed by salt formation and crystallization .
Biological Activities and Mechanisms of Action
Receptor Interactions
The compound’s tertiary amine and benzyl group enable cation-π interactions with biological targets. Key activities include:
Histamine Receptor Antagonism
N-Benzylpiperidin-3-amine derivatives exhibit affinity for histamine H₃ receptors (H₃R), modulating neurotransmitter release in the central nervous system. This antagonism is under investigation for treating sleep disorders and cognitive deficits .
Acetylcholinesterase Inhibition
Structural analogs inhibit acetylcholinesterase (AChE), an enzyme critical for acetylcholine breakdown. For example, derivatives have shown IC₅₀ values of 1.2–3.8 µM, comparable to donepezil, a leading Alzheimer’s drug.
Antiviral Activity
Piperidine derivatives demonstrate efficacy against influenza A (H1N1) by inhibiting hemagglutinin-mediated membrane fusion. Substitutions on the benzyl group enhance potency, with EC₅₀ values as low as 1.9 µM.
Therapeutic Applications
Neurological Disorders
The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:
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Alzheimer’s Disease: AChE inhibition boosts acetylcholine levels, alleviating cognitive symptoms.
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Depression: Serotonin and dopamine receptor modulation may address monoamine imbalances .
Antiviral Therapeutics
Ongoing research explores its role in broad-spectrum antiviral agents, particularly against RNA viruses like influenza and coronaviruses.
Research Findings and Recent Advances
Preclinical Studies
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Neuroprotection: In murine models, derivatives reduced amyloid-β plaque formation by 40% over 12 weeks.
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Antiviral Efficacy: A 2024 study reported 90% inhibition of H1N1 replication at 10 µM without cytotoxicity.
Clinical Pipeline
While no N-benzylpiperidin-3-amine derivatives are yet approved, several preclinical candidates target neurological and infectious diseases. For instance, a Phase I trial for an AChE inhibitor analog is slated for 2026 .
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